Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one
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Overview
Description
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of oxo-amides under Vilsmeier conditions . This method typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism by which Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For example, it may act on gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neurological processes . The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are studied for their diverse biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6-8-4-1-2-7-3-5(4)10-6/h4-5,7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJXPQUDQXMSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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